4-chloro-2-methylquinoline-8-sulfonyl chloride
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Overview
Description
4-chloro-2-methylquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C10H7Cl2NO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methylquinoline-8-sulfonyl chloride typically involves the chlorination of 2-methylquinoline followed by sulfonylation. One common method includes the reaction of 2-methylquinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 8-position of the quinoline ring. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and sulfonylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-methylquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products
The major products formed from these reactions include substituted quinolines, sulfonamides, and various quinoline derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-chloro-2-methylquinoline-8-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as a precursor for drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is employed in the manufacture of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-methylquinoline-8-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of sulfonamides and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
- 4-chloroquinoline-8-sulfonyl chloride
- 2-methylquinoline-8-sulfonyl chloride
- 4-chloro-2-methylquinoline
Uniqueness
4-chloro-2-methylquinoline-8-sulfonyl chloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group on the quinoline ring. This dual functionality enhances its reactivity and versatility in chemical synthesis compared to similar compounds that may lack one of these functional groups .
Properties
CAS No. |
1121527-69-2 |
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Molecular Formula |
C10H7Cl2NO2S |
Molecular Weight |
276.1 |
Purity |
95 |
Origin of Product |
United States |
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